chemical structure and properties of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
chemical structure and properties of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
An In-depth Technical Guide to 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
Abstract
This technical guide provides a comprehensive analysis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, a specialized organic compound. While direct literature on this specific molecule is not widely available, this document constructs a robust scientific profile by leveraging established chemical principles and data from structurally analogous compounds. We present a reliable, step-by-step synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential chemical reactivity and biological significance. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's core characteristics for application in novel synthetic strategies.
Introduction and Chemical Identity
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a substituted phenolic compound featuring an iodine atom, a methoxy group, and a nitrovinyl moiety on the aromatic ring. Its structure suggests it is a derivative of vanillin, a widely used and well-characterized starting material in organic synthesis. The presence of the electron-withdrawing nitrovinyl group and the heavy iodine atom are expected to impart unique chemical and biological properties compared to its non-iodinated counterpart, 2-methoxy-4-(2-nitrovinyl)phenol.
The strategic placement of these functional groups makes it a molecule of interest for several applications. The nitrovinyl group is a potent Michael acceptor, making it a versatile intermediate for the synthesis of more complex molecules.[1] Furthermore, iodinated phenolic compounds are known to possess a range of biological activities and are valuable precursors in cross-coupling reactions.[2]
This guide will establish a foundational understanding of this compound by proposing a logical synthesis and extrapolating its properties from well-documented precursors and analogues.
Proposed Synthetic Pathway
The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol can be logically achieved in a two-step process starting from the readily available compound, vanillin. The strategy involves:
-
Electrophilic Iodination: Introduction of an iodine atom onto the vanillin ring to form the key intermediate, 5-iodovanillin.
-
Henry Condensation: A base-catalyzed nitroaldol condensation between 5-iodovanillin and nitromethane to form the target nitrovinyl product.[3][4]
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound from vanillin.
Experimental Protocol: Step 1 - Synthesis of 5-Iodovanillin
This protocol is adapted from established methods for the iodination of vanillin using in-situ generated iodine.[5][6]
-
Materials:
-
Vanillin (1 equivalent)
-
Potassium Iodide (KI) (1.3 equivalents)
-
95% Ethanol
-
Sodium Hypochlorite (NaOCl) solution (e.g., 3.5% household bleach, excess)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice bath
-
-
Procedure:
-
In a suitable flask, dissolve vanillin and potassium iodide in 95% ethanol.
-
Cool the mixture in an ice bath to 0°C.
-
Under constant stirring, add the sodium hypochlorite solution dropwise over approximately 20 minutes. The solution will develop a dark color.[5]
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 20 minutes.[5]
-
Neutralize any excess iodine and sodium hypochlorite by adding sodium thiosulfate until the dark color disappears.[5]
-
Acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.[7]
-
Cool the mixture to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Purify the crude 5-iodovanillin by recrystallization from an ethanol-water mixture. A typical yield is around 63%.[5]
-
-
Causality and Self-Validation: The reaction is regioselective for the 5-position due to the strong ortho-, para-directing effects of the hydroxyl and methoxy groups.[6] The success of the reaction is visually indicated by the color changes. Complete precipitation upon acidification and a sharp melting point of the recrystallized product (around 183-185°C) validate the formation of pure 5-iodovanillin.[8]
Experimental Protocol: Step 2 - Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
This procedure is a direct adaptation of the Henry condensation used to synthesize the non-iodinated analogue.[3][4]
-
Materials:
-
5-Iodovanillin (1 equivalent, from Step 1)
-
Nitromethane (CH₃NO₂) (1.5-2 equivalents)
-
Methanol (MeOH)
-
A basic catalyst (e.g., n-Butylamine, Ammonium acetate)
-
-
Procedure:
-
In a reaction vessel, dissolve the 5-iodovanillin in a minimal amount of methanol.
-
Add nitromethane to the solution and mix thoroughly.
-
Add the basic catalyst (e.g., a catalytic amount of n-butylamine). The solution is expected to change color, likely to a yellow or red hue, indicating the formation of the nitronate anion.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours, and the product may precipitate out of the solution.
-
Once the reaction is complete, collect the crude product by vacuum filtration.
-
Wash the solid with dilute HCl to neutralize the catalyst and convert the product to its final form, which is often accompanied by a color change to bright yellow.
-
Purify the final product by recrystallization from a suitable solvent, such as hot methanol.
-
-
Causality and Self-Validation: The base deprotonates nitromethane, creating a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the 5-iodovanillin's aldehyde group. Subsequent dehydration (elimination of water) yields the stable conjugated nitrovinyl system.[4] Successful synthesis is confirmed by spectroscopic analysis (NMR, IR) of the purified product, which should show characteristic peaks for the nitrovinyl group and the substituted aromatic ring.
Chemical Structure and Predicted Physicochemical Properties
The structure of the target molecule is defined by the phenol backbone with substituents at positions 2 (Iodo), 4 (nitrovinyl), and 6 (methoxy).
| Property | Predicted Value | Justification / Source |
| IUPAC Name | 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol | Based on IUPAC nomenclature rules for substituted phenols.[9][10] |
| Molecular Formula | C₉H₈INO₄ | Sum of atoms in the proposed structure. |
| Molecular Weight | 321.07 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow crystalline solid | Analogous to 2-methoxy-4-(2-nitrovinyl)phenol.[8] |
| Melting Point | > 170 °C | Expected to be higher than the non-iodinated analogue (m.p. 168-172°C) due to increased molecular weight and stronger intermolecular forces.[8] The precursor 5-iodovanillin has a m.p. of 183-185°C. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, DMF. | Typical for phenolic compounds of this size. |
Predicted Spectroscopic Data
Spectroscopic data can be reliably predicted based on the analysis of its precursors and known substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The iodine atom and the nitrovinyl group will significantly influence the chemical shifts of the aromatic protons.
| Proton Type | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Rationale |
| Phenolic (-OH) | 5.5 - 6.5 | Singlet (broad) | Typical range for phenolic protons, may exchange with D₂O. |
| Methoxy (-OCH₃) | ~3.9 - 4.0 | Singlet | Similar to 5-iodovanillin (~3.91 ppm).[11] |
| Aromatic (H-3, H-5) | 7.4 - 7.9 | Doublets (meta-coupling) | The two aromatic protons will be distinct and show small (meta) coupling. Their chemical shifts are downfield compared to vanillin due to the deshielding effects of the iodine and nitrovinyl groups.[12] |
| Vinylic (=CH-Ar) | 7.6 - 7.8 | Doublet | Part of the AB system of the vinyl group. |
| Vinylic (=CH-NO₂) | 8.0 - 8.2 | Doublet | Strongly deshielded by the adjacent nitro group. |
| Carbon Type | Predicted Chemical Shift (δ) in ppm | Rationale |
| Methoxy (-OCH₃) | ~56-60 | Similar to related structures.[13] |
| C-I (Aromatic) | ~85-95 | The C-I bond causes a significant upfield shift (heavy atom effect). The precursor 5-iodovanillin shows a signal around 84.6 ppm for this carbon.[14] |
| Aromatic (C-H) | 110 - 135 | Standard range for substituted aromatic carbons. |
| Aromatic (C-OH, C-OCH₃, C-vinyl) | 140 - 155 | Quaternary carbons attached to electronegative atoms or conjugated systems. |
| Vinylic (=CH-Ar) | ~138 | Similar to the non-iodinated analogue. |
| Vinylic (=CH-NO₂) | ~140-145 | Deshielded by the nitro group. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200 - 3500 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=C (Aromatic & Vinylic) | 1580 - 1650 | Stretching |
| NO₂ (Nitro group) | 1500 - 1550 (asymmetric) & 1330 - 1370 (symmetric) | Stretching |
| C-O (Methoxy & Phenol) | 1200 - 1280 | Stretching |
| C-I | 500 - 600 | Stretching |
Chemical Reactivity and Potential Applications
The reactivity of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is dominated by the nitrovinyl group and the substituted phenol ring.
-
Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This makes the compound a valuable building block for synthesizing more complex structures, such as phenylethylamine derivatives, which are important scaffolds in medicinal chemistry.[1]
-
Reduction of Nitro Group: The nitro group can be reduced to an amine, providing a pathway to synthesize substituted aminophenols, which are precursors for various dyes, pharmaceuticals, and photographic materials.
-
Cross-Coupling Reactions: The C-I bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position. This offers a powerful method for molecular diversification.[2]
-
Reactivity of the Phenolic Ring: The phenol ring can undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open position (C-5). The phenolic hydroxyl group can be alkylated or acylated.
Diagram of Potential Reactivity
Caption: Key reaction pathways for the target compound.
Potential Biological Activity
While no specific biological data exists for this molecule, its structural motifs suggest several areas of potential activity.
-
Antimicrobial Properties: Many nitro-containing compounds exhibit broad-spectrum antimicrobial activity. The nitro group can be bioreductively activated within microbial cells to generate cytotoxic radical species that damage DNA and other vital biomolecules. Iodinated phenols have also been shown to possess antifungal and antibacterial properties.[2][15] The combination of these two pharmacophores may result in synergistic or potent antimicrobial effects.
-
Enzyme Inhibition: The nitrovinyl group is a known Michael acceptor and can act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (like cysteine) in the active site. This mechanism is a target for various drug discovery programs.
-
Antioxidant/Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. However, the strong electron-withdrawing nature of the nitrovinyl group may modulate this activity compared to simpler phenols.
Conclusion
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, while not a commercially cataloged compound, represents a synthetically accessible and chemically versatile molecule. This guide has established its identity, proposed a robust two-step synthesis from vanillin, and provided a detailed, predictive analysis of its physicochemical, spectroscopic, and reactive properties. Its unique combination of a reactive nitrovinyl group for Michael additions and a C-I bond for cross-coupling makes it a valuable intermediate for constructing complex molecular architectures. Furthermore, the presence of both iodo-phenol and nitro-vinyl motifs suggests a strong potential for biological activity, warranting further investigation by the scientific community.
References
-
PierpaLab. (2025, February 16). 5-iodovanillin synthesis. [Link]
-
Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students. [Link]
-
CK-12 Foundation. (2026, January 6). Nomenclature of Alcohol, Phenol, and Ethers. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-iodovanillin. [Link]
-
Tidwell, J. H., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. [Link]
-
Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance. [Link]
-
SpectraBase. (n.d.). 5-Iodovanillin. [Link]
-
BYJU'S. (2016, January 20). Rules underlying the Nomenclature of Phenols. [Link]
-
University of California, Davis. (n.d.). OH-Ar Phenols Classification and Nomenclature. [Link]
-
Belema, M., et al. (2002). Reactivity of nitrovinylquinones with cyclic and acyclic enol ethers. PubMed. [Link]
-
Hill, N. J., & Leighty, M. W. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]
-
Michalkova, L., et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]
-
Krackeler Scientific, Inc. (n.d.). 5-Iodovanillin. [Link]
-
SpectraBase. (n.d.). 5-Iodovanillin - Optional[MS (GC)] - Spectrum. [Link]
-
Olchowik-Grabarek, E., et al. (2022). Important iodinated phenolic compounds. ResearchGate. [Link]
-
Flores, A. F. C., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Iodovanillin. PubChem Compound Database. [Link]
-
SynArchive. (n.d.). Henry Reaction. [Link]
-
da Silva, A. B., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]
-
Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]
-
Mondal, P., & Reiser, O. (2024). Shining light on the nitro group: distinct reactivity and selectivity. RSC Publishing. [Link]
-
Master Organic Chemistry. (n.d.). Henry Reaction. [Link]
-
Schmalz, T., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]
-
da Silva, A. B., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. ResearchGate. [Link]
-
Hill, N. J., & Leighty, M. W. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]
-
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]
-
Wisniak, J. (2015). Louis Henry: The Henry reaction and other organic syntheses. Redalyc. [Link]
-
Kajjout, M., et al. (2018). Alkylation of substituted phenols in DMF by MeI using TMGN. Sciforum. [Link]
-
Department of Chemistry, University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Iodovanillin | Krackeler Scientific, Inc. [krackeler.com]
- 9. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. 5-Iodovanillin(5438-36-8) 1H NMR spectrum [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
